N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE
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Overview
Description
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE is a compound that features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE involves several steps. One common synthetic route includes the reaction of 4-(piperidine-1-sulfonyl)phenylamine with cyclopentanecarboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety or other functional groups are replaced by different substituents.
Scientific Research Applications
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The piperidine moiety plays a crucial role in its biological activity, as it can interact with various enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE can be compared with other piperidine derivatives, such as:
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]SUCCINAMIC ACID: This compound has a similar structure but contains a succinamic acid moiety instead of a cyclopentanecarboxamide group.
N-[4-(1-PIPERIDINYL-SULFONYL)PHENYL]ACETAMIDE: This compound features an acetamide group and has different chemical properties and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(14-6-2-3-7-14)18-15-8-10-16(11-9-15)23(21,22)19-12-4-1-5-13-19/h8-11,14H,1-7,12-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNFDIFWZNGDAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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